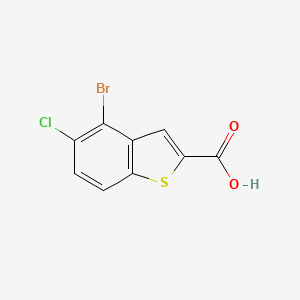

4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

4-bromo-5-chloro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClO2S/c10-8-4-3-7(9(12)13)14-6(4)2-1-5(8)11/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYHPIJNIPMCQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC(=C2)C(=O)O)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid typically involves halogenation reactions. One common method is the bromination and chlorination of benzothiophene derivatives. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where benzothiophene is treated with bromine and chlorine in controlled environments to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Reagents: Sodium hydroxide, potassium tert-butoxide.

Electrophilic Reagents: Bromine, chlorine.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophene derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The halogen atoms (bromine and chlorine) play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzothiophene and Benzimidazole Derivatives

Key Observations :

- Core Structure Differences : Benzimidazole derivatives (e.g., the compound from ) exhibit greater hydrogen-bonding capacity due to the NH group in the aromatic core, which is absent in benzothiophenes. This property is critical in biological interactions, such as enzyme inhibition .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | LogP (Predicted) |

|---|---|---|---|---|

| This compound | 305.57 | Not reported | Moderate (DMF, DMSO) | ~2.8 |

| 5-Bromo-1-benzothiophene-2-carboxylic acid | 271.12 | Not reported | High (MeOH, EtOH) | ~2.2 |

| 5-[(4-Bromo-2-chlorophenyl)amino]-...-6-carboxylic acid | 428.64 | Not reported | Low (aqueous) | ~3.5 |

Key Observations :

- The target compound’s higher molecular weight and halogen content correlate with increased hydrophobicity (LogP ~2.8) compared to its mono-brominated analog (LogP ~2.2). This may reduce aqueous solubility but improve membrane permeability in biological systems.

- The benzimidazole derivative’s low aqueous solubility is attributed to its bulky substituents and non-polar aromatic core .

Biological Activity

4-Bromo-5-chloro-1-benzothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structural features, including the presence of bromine and chlorine atoms, suggest unique reactivity and interactions with biological targets. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_9H_5BrClO_2S. The presence of halogen substituents (bromine and chlorine) can enhance the compound's ability to interact with various biological targets, potentially leading to increased potency in therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : Similar compounds have demonstrated significant antibacterial properties, likely through mechanisms that disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Anticancer Activity : Benzothiophene derivatives are known to exhibit anti-tumor effects by inducing apoptosis in cancer cells and inhibiting cell proliferation through various biochemical pathways .

Antimicrobial Properties

This compound has been investigated for its antimicrobial efficacy against various pathogens. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate Activity |

| Escherichia coli | 32 | Moderate Activity |

| Mycobacterium tuberculosis | 8 | High Activity |

Anticancer Properties

Research indicates that this compound may inhibit the growth of certain cancer cell lines. For instance, studies have shown its potential effectiveness against leukemia and solid tumors.

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MV4-11 (Leukemia) | 0.3 | Significant Growth Inhibition |

| HeLa (Cervical Cancer) | 0.5 | Moderate Growth Inhibition |

Case Studies

- Antitumor Activity in Leukemia Models : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MV4-11 cells, suggesting its potential as a lead compound for leukemia therapy .

- Antimicrobial Efficacy Against Tuberculosis : In vitro assays showed that this compound exhibited potent activity against Mycobacterium tuberculosis, with MIC values comparable to established antitubercular agents .

Q & A

Basic Question: What are the key synthetic routes for preparing 4-bromo-5-chloro-1-benzothiophene-2-carboxylic acid?

Answer:

The synthesis typically involves sequential halogenation of a benzothiophene scaffold. A common approach includes:

Bromination : Introduce bromine at the 4-position using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid) under controlled temperature .

Chlorination : Electrophilic chlorination at the 5-position using Cl₂ or sulfuryl chloride (SO₂Cl₂), often requiring Lewis acid catalysts (e.g., FeCl₃) to enhance regioselectivity .

Carboxylic Acid Formation : Oxidative functionalization of a methyl or aldehyde group at the 2-position (e.g., via KMnO₄ or Jones oxidation) .

Critical Parameters : Monitor reaction progress via TLC or HPLC. Purification by recrystallization (e.g., ethanol/water mixtures) is preferred due to the compound’s moderate solubility in organic solvents .

Advanced Question: How can regioselectivity challenges during halogenation be mitigated in this compound’s synthesis?

Answer:

Regioselectivity is influenced by electronic and steric factors:

- Directing Groups : Use protecting groups (e.g., methyl ester at C2) to direct bromination/chlorination to desired positions.

- Metalation Strategies : Employ directed ortho-metalation (DoM) with lithium bases (e.g., LDA) to deprotonate specific positions, followed by halogen quenching .

- Computational Modeling : DFT calculations predict electrophilic aromatic substitution (EAS) sites by analyzing charge distribution in the benzothiophene core .

Example : A study on 4-bromo-3-methoxy-5-methylthiophene-2-carboxylic acid demonstrated that methoxy groups enhance bromination at adjacent positions via resonance effects .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Answer:

- NMR :

- IR : Strong O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and isotopic patterns for Br/Cl .

Advanced Question: How can conflicting crystallographic data on halogenated benzothiophenes be resolved?

Answer:

- X-ray Crystallography : Resolves positional isomers by confirming bond angles/distances. For example, C-Br (1.89 Å) vs. C-Cl (1.72 Å) bond lengths differentiate substitution sites .

- 2D NMR (COSY, NOESY) : Identifies through-space coupling between substituents (e.g., H4-Br and H5-Cl interactions) .

- Synchrotron Diffraction : High-resolution data resolves ambiguities in electron density maps for heavy atoms (Br/Cl) .

Basic Question: What are the solubility properties of this compound in common solvents?

Answer:

- High Solubility : DMSO, DMF, THF (due to polar carboxylic acid group).

- Low Solubility : Water, hexane.

Purification Note : Recrystallize from ethanol/water (1:3) to achieve >95% purity .

Advanced Question: How does the substitution pattern influence its reactivity in cross-coupling reactions?

Answer:

- Suzuki-Miyaura : Bromine at C4 is more reactive than chlorine at C5 due to lower C-Br bond dissociation energy. Use Pd(PPh₃)₄ and aryl boronic acids for selective coupling at C4 .

- Buchwald-Hartwig : Chlorine at C5 can participate in amination if bromine is first substituted. Requires careful catalyst selection (e.g., Xantphos/Pd₂(dba)₃) .

Caution : Competitive dehalogenation may occur under harsh conditions; monitor via GC-MS .

Basic Question: What are its potential biological applications in drug discovery?

Answer:

- Kinase Inhibition : The benzothiophene scaffold mimics ATP-binding motifs in kinases. In vitro assays (IC₅₀) against EGFR or VEGFR2 are recommended .

- Antimicrobial Activity : Screen against Gram-negative bacteria (e.g., E. coli) using MIC assays; chlorine enhances membrane permeability .

Advanced Question: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

Variation of Halogens : Replace Br/Cl with F/I to assess electronic effects on target binding.

Carboxylic Acid Bioisosteres : Test esters, amides, or sulfonamides to modulate pharmacokinetics .

3D-QSAR Models : Use CoMFA/CoMSIA to correlate substituent positions with activity .

Case Study : 5-Bromo-1-benzothiophene-2-carbonyl chloride showed enhanced cytotoxicity compared to non-halogenated analogs, highlighting halogen roles in hydrophobic interactions .

Basic Question: How to address stability issues during storage?

Answer:

- Light Sensitivity : Store in amber vials at -20°C.

- Moisture Sensitivity : Use desiccants (silica gel) in sealed containers.

- Decomposition Signs : Yellowing indicates oxidation; monitor via HPLC .

Advanced Question: What strategies resolve contradictions in reported catalytic activities of halogenated benzothiophenes?

Answer:

- Reproducibility Checks : Validate reaction conditions (solvent purity, catalyst batch).

- In Situ Spectroscopy : Monitor intermediates via FTIR/Raman to identify side reactions .

- Meta-Analysis : Compare datasets across studies using multivariate analysis (e.g., PCA) to isolate variables (e.g., solvent polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.